molecular formula C9H11N3O2 B6154457 2-(azidomethyl)-1,3-dimethoxybenzene CAS No. 2229438-75-7

2-(azidomethyl)-1,3-dimethoxybenzene

Cat. No. B6154457
CAS RN: 2229438-75-7
M. Wt: 193.2
InChI Key:
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Description

2-(Azidomethyl)-1,3-dimethoxybenzene (2-AMDM) is an organic compound belonging to the class of azides. It is a colorless solid that is soluble in polar organic solvents. 2-AMDM is formed by the reaction of 2-chloromethyl-1,3-dimethoxybenzene with sodium azide in the presence of a base. 2-AMDM has a wide range of applications in the fields of organic synthesis, chemistry and biology.

Scientific Research Applications

2-(azidomethyl)-1,3-dimethoxybenzene has a wide range of applications in the fields of organic synthesis, chemistry and biology. It is used as a reagent in the synthesis of various organic compounds such as amides, esters, and thioethers. This compound is also used as a cross-linking reagent in the synthesis of polymers. In addition, it is used as an initiator for the radical polymerization of vinyl monomers. In the field of biochemistry, this compound is used as a probe for the study of enzyme-catalyzed reactions.

Mechanism of Action

2-(azidomethyl)-1,3-dimethoxybenzene is an electrophilic reagent that is activated by a base to form a reactive azido species. The azido species is then attacked by nucleophiles such as amines or alcohols to form a new covalent bond. The reaction is typically reversible and the product can be isolated by filtration.
Biochemical and Physiological Effects
This compound is not known to have any direct biochemical or physiological effects. However, it has been used in the study of enzyme-catalyzed reactions and as a reagent in the synthesis of various organic compounds.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-(azidomethyl)-1,3-dimethoxybenzene in laboratory experiments is that it is a relatively inexpensive and readily available reagent. In addition, it is relatively stable and can be used in a wide range of organic reactions. However, it is important to note that this compound is a highly reactive compound and must be handled with care.

Future Directions

Future research on 2-(azidomethyl)-1,3-dimethoxybenzene could focus on its use as a reagent for the synthesis of novel organic compounds. In addition, further research could be conducted on its use as a cross-linking reagent for the synthesis of polymers. Additionally, further research could be conducted on its use as an initiator for the radical polymerization of vinyl monomers. Finally, further research could be conducted on its use as a probe for the study of enzyme-catalyzed reactions.

Synthesis Methods

2-(azidomethyl)-1,3-dimethoxybenzene is synthesized by the reaction of 2-chloromethyl-1,3-dimethoxybenzene with sodium azide in the presence of a base. The reaction is typically carried out in a polar organic solvent such as dimethylformamide or dimethyl sulfoxide. The reaction is conducted at room temperature and the product is isolated by filtration.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(azidomethyl)-1,3-dimethoxybenzene involves the conversion of 2-bromo-1,3-dimethoxybenzene to 2-(azidomethyl)-1,3-dimethoxybenzene through a series of reactions.", "Starting Materials": [ "2-bromo-1,3-dimethoxybenzene", "NaN3", "CuI", "DMF", "NaHCO3", "HCl", "NaOH", "EtOH" ], "Reaction": [ "Step 1: Dissolve 2-bromo-1,3-dimethoxybenzene in DMF.", "Step 2: Add NaN3 and CuI to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Add NaHCO3 to the reaction mixture to quench the excess NaN3.", "Step 4: Extract the product with ethyl acetate and wash with water.", "Step 5: Dry the organic layer with anhydrous Na2SO4.", "Step 6: Concentrate the organic layer under reduced pressure.", "Step 7: Dissolve the crude product in HCl and stir at room temperature for 2 hours.", "Step 8: Neutralize the reaction mixture with NaOH.", "Step 9: Extract the product with ethyl acetate and wash with water.", "Step 10: Dry the organic layer with anhydrous Na2SO4.", "Step 11: Concentrate the organic layer under reduced pressure to obtain 2-(azidomethyl)-1,3-dimethoxybenzene." ] }

CAS RN

2229438-75-7

Molecular Formula

C9H11N3O2

Molecular Weight

193.2

Purity

95

Origin of Product

United States

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